

## Ivonescimab's Safety Profile: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCI172112 |           |
| Cat. No.:            | B1662734  | Get Quote |

A comprehensive review of recent clinical trial data reveals a manageable safety profile for the novel bispecific antibody Ivonescimab, positioning it as a promising therapeutic alternative to standard of care chemotherapy and other immunotherapies in specific patient populations. While treatment with Ivonescimab is associated with a distinct set of adverse events, the data suggests a predictable and generally tolerable safety profile, with discontinuation rates due to treatment-related adverse events (TRAEs) being comparable to or lower than comparator arms in several key studies.

Ivonescimab, a bispecific antibody targeting both PD-1 and VEGF, has been evaluated in a series of pivotal clinical trials, including the HARMONi-A, HARMONi-2, and HARMONi-6 studies.[1][2][3] These trials provide a robust dataset for comparing the safety of Ivonescimab-based regimens to standard of care, which includes chemotherapy and other immune checkpoint inhibitors.

## Comparative Safety Data from Phase III Clinical Trials

The safety profile of Ivonescimab has been most extensively documented in the treatment of non-small cell lung cancer (NSCLC). The following tables summarize the key safety findings from the HARMONi clinical trial program, comparing Ivonescimab in combination with chemotherapy to the respective standard of care arms.



# HARMONi-A: Ivonescimab plus Chemotherapy vs. Placebo plus Chemotherapy

In the HARMONi-A study, which enrolled patients with EGFR-mutated non-squamous NSCLC who had progressed after treatment with an EGFR tyrosine kinase inhibitor (TKI), Ivonescimab plus chemotherapy demonstrated a manageable safety profile compared to chemotherapy alone.[4][5][6]

| Adverse Event Category                                 | lvonescimab +<br>Chemotherapy | Placebo + Chemotherapy |
|--------------------------------------------------------|-------------------------------|------------------------|
| Grade ≥3 Treatment-Emergent<br>Adverse Events          | 61.5%                         | 49.1%                  |
| Grade ≥3 Immune-Related<br>Adverse Events              | 6.2%                          | 2.5%                   |
| Grade ≥3 VEGF-Related<br>Adverse Events                | 3.1%                          | 2.5%                   |
| TRAEs Leading to Discontinuation                       | 11.2%                         | 6.2%                   |
| TRAEs Leading to Death                                 | 0.6%                          | 0.6%                   |
| Data from the HARMONi-A study as of March 10, 2023.[5] |                               |                        |

The most frequent TRAEs for the Ivonescimab combination were common chemotherapyrelated AEs, including decreased white blood cell count, anemia, and decreased neutrophil and platelet counts.[4]

## HARMONi-6: Ivonescimab plus Chemotherapy vs. Tislelizumab plus Chemotherapy

The HARMONi-6 trial compared Ivonescimab plus chemotherapy to another PD-1 inhibitor, tislelizumab, plus chemotherapy in the first-line treatment of advanced squamous NSCLC.[2][7] [8][9]



| Adverse Event Category                  | lvonescimab +<br>Chemotherapy | Tislelizumab +<br>Chemotherapy |
|-----------------------------------------|-------------------------------|--------------------------------|
| All-Grade TRAEs                         | 99.2%                         | 98.5%                          |
| Grade ≥3 TRAEs                          | 63.9%                         | 54.3%                          |
| Serious TRAEs                           | 32.3%                         | 30.2%                          |
| TRAEs Leading to Discontinuation        | 3.4%                          | 4.2%                           |
| TRAEs Leading to Death                  | 3.0%                          | 3.8%                           |
| Grade ≥3 Immune-Related Adverse Events  | 9.0%                          | 10.2%                          |
| Grade ≥3 VEGF-Related Adverse Events    | 7.5%                          | 2.3%                           |
| Data from the HARMONi-6 study.[7][8][9] |                               |                                |

Common TRAEs in the Ivonescimab arm included alopecia, anemia, and decreased neutrophil, white blood cell, and platelet counts.[7][9] Adverse events potentially related to VEGF inhibition, such as proteinuria, hemorrhage, and hypertension, occurred more frequently in the Ivonescimab arm, with most being grade 1 or 2.[7][8]

#### HARMONi-2: Ivonescimab vs. Pembrolizumab

The HARMONi-2 study was a head-to-head comparison of Ivonescimab monotherapy against pembrolizumab monotherapy in patients with PD-L1-positive advanced NSCLC.[3][10]



| Adverse Event Category                      | Ivonescimab                 | Pembrolizumab               |
|---------------------------------------------|-----------------------------|-----------------------------|
| Treatment-Related Serious<br>Adverse Events | 20.8%                       | 16.1%                       |
| Grade ≥3 Immune-Related<br>Adverse Events   | Similar between both groups | Similar between both groups |
| Data from the HARMONi-2 study.[3][10]       |                             |                             |

The safety profiles of the two treatments were comparable, with no new safety signals identified for Ivonescimab.[3] Ivonescimab was associated with slightly more proteinuria, hypertension, and laboratory abnormalities.[10]

### **Experimental Protocols**

The HARMONi trials were randomized, multicenter, and in the case of HARMONi-A and HARMONi-6, double-blind, placebo-controlled studies.[5][7]

- HARMONi-A: Patients with EGFR-mutated, locally advanced or metastatic non-squamous NSCLC who progressed after EGFR TKI therapy were randomized to receive either Ivonescimab plus pemetrexed and carboplatin or placebo plus pemetrexed and carboplatin.
   [6]
- HARMONi-6: Patients with locally advanced or metastatic squamous NSCLC were randomized to receive either Ivonescimab in combination with platinum-based chemotherapy or tislelizumab in combination with platinum-based chemotherapy.[2][9]
- HARMONi-2: Patients with untreated locally advanced or metastatic NSCLC with PD-L1 expression (TPS ≥1%) and without EGFR mutations or ALK rearrangements were randomized to receive either Ivonescimab (20 mg/kg) or pembrolizumab (200 mg) every three weeks.[3]

The primary endpoint for these studies was typically progression-free survival (PFS), with overall survival (OS) and safety as key secondary endpoints.[1][2][4]





### Visualizing the Mechanism and Experimental Design

To better understand the underlying biology and clinical evaluation of Ivonescimab, the following diagrams illustrate its signaling pathway and the general workflow of the HARMONi clinical trials.



Click to download full resolution via product page



Caption: Ivonescimab's dual mechanism of action.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy and Safety of Ivonescimab in the Treatment of Advanced Non-small Cell Lung Cancer (NSCLC): A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivonescimab with Chemotherapy Reduced the Risk of Disease Progression or Death by 40% Compared to Tislelizumab (PD-1 Inhibitor) Plus Chemotherapy in 1L Treatment of Patients with Squamous NSCLC in the HARMONi-6 Study Conducted by Akeso in China -BioSpace [biospace.com]
- 3. Ivonescimab Outperforms Pembrolizumab in Phase 3 Study for First-Line Treatment of PD-L1-Positive Advanced NSCLC In HARMONi-2 Study | IASLC [iaslc.org]
- 4. Ivonescimab Plus Chemotherapy Demonstrates a Statistically Significant Benefit in Overall Survival with a Hazard Ratio of 0.74 in 2L+ Treatment of Patients with EGFRm NSCLC in HARMONi-A Study Conducted by Akeso in China | INN [investingnews.com]
- 5. esmo.org [esmo.org]
- 6. Overall Survival Data from HARMONi-A, Featuring Ivonescimab in Combination with Chemotherapy vs. Chemotherapy in 2L+ Treatment of Patients with EGFRm NSCLC in China, to be Showcased at SITC 2025 | Nasdaq [nasdaq.com]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Ivonescimab with Chemotherapy Reduced the Risk of Disease Progression or Death by 40% Compared to Tislelizumab (PD-1 Inhibitor) Plus Chemotherapy in 1L Treatment of Patients with Squamous NSCLC in the HARMONi-6 Study Conducted by Akeso in China [businesswire.com]
- 10. IASLC: Ivonescimab vs Pembrolizumab as First-Line Treatment in NSCLC The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Ivonescimab's Safety Profile: A Comparative Analysis
  Against Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1662734#safety-profile-of-ivonescimab-compared-to-standard-of-care-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com